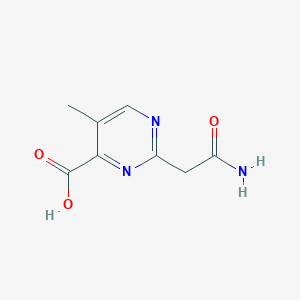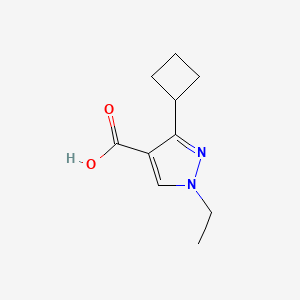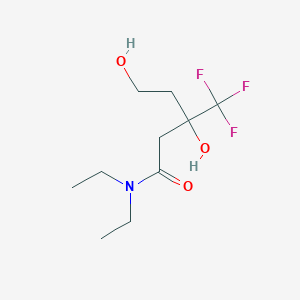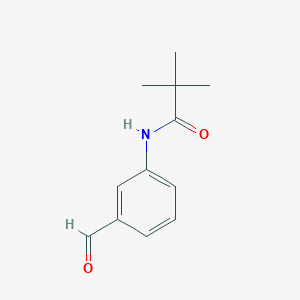
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O. It is primarily used in proteomics research and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride typically involves the reaction of 5-methylpyridin-2-amine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways and processes, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride
- N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide sulfate
Uniqueness
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain research applications where these properties are crucial .
Propiedades
Fórmula molecular |
C11H17Cl2N3O |
|---|---|
Peso molecular |
278.18 g/mol |
Nombre IUPAC |
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9;;/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15);2*1H |
Clave InChI |
RFRZLIRVAINTJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)



![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)
amine](/img/structure/B13220255.png)

![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)


amine](/img/structure/B13220302.png)

